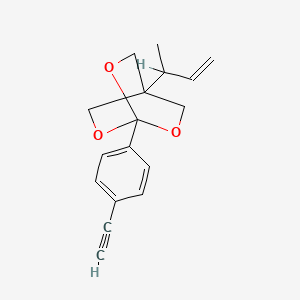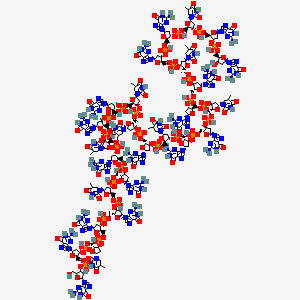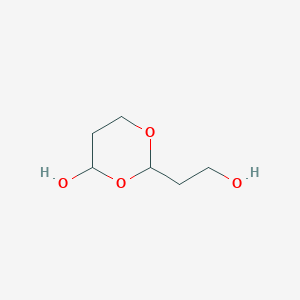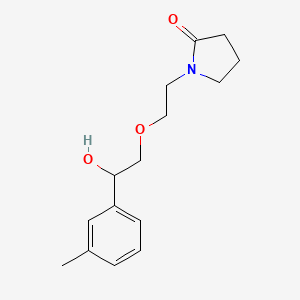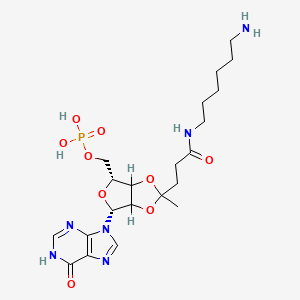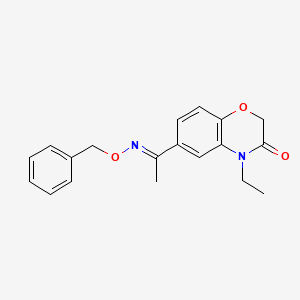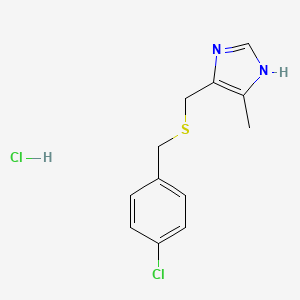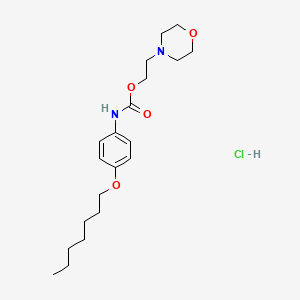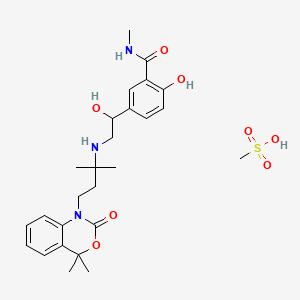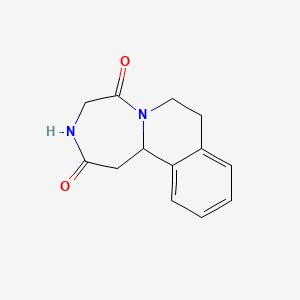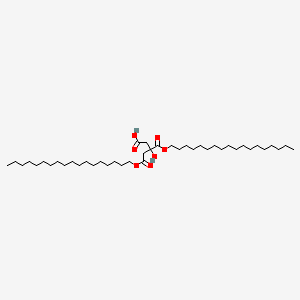
1,2-Distearyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearyl citrate is an ester of citric acid and stearyl alcohol. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used in the cosmetics and personal care industry due to its excellent emollient and conditioning properties .
Preparation Methods
1,2-Distearyl citrate can be synthesized through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
Chemical Reactions Analysis
1,2-Distearyl citrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to citric acid and stearyl alcohol.
Substitution: It can undergo substitution reactions where the stearyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are citric acid, stearyl alcohol, and various oxidation products .
Scientific Research Applications
1,2-Distearyl citrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Distearyl citrate primarily involves its interaction with the lipid bilayers of cell membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and prevent dryness . In pharmaceutical formulations, it enhances the absorption of active ingredients through the skin by disrupting the lipid bilayers and increasing permeability .
Comparison with Similar Compounds
1,2-Distearyl citrate is similar to other esters of citric acid, such as dicocoyl pentaerythrityl distearyl citrate and stearyl citrate tri ester. it is unique in its specific combination of citric acid and stearyl alcohol, which gives it distinct emollient and conditioning properties .
Dicocoyl pentaerythrityl distearyl citrate: This compound is used in similar applications but has additional fatty acid components from coconut oil, which can enhance its conditioning properties.
Stearyl citrate tri ester: This compound has three stearyl groups attached to citric acid, providing even greater emollient properties but may be less suitable for certain formulations due to its higher molecular weight.
Properties
CAS No. |
750511-99-0 |
|---|---|
Molecular Formula |
C42H80O7 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47H,3-38H2,1-2H3,(H,43,44) |
InChI Key |
PGGUBOZIFQYBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)


